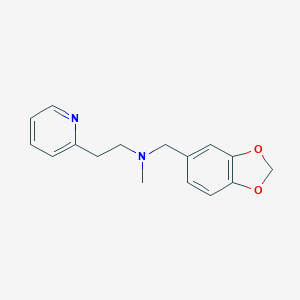

![molecular formula C17H23N3O2 B368113 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one CAS No. 890640-94-5](/img/structure/B368113.png)

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one” is a compound that belongs to the benzimidazole class . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

The molecular structure of benzimidazole compounds is significant in determining their properties and functions. Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides, which allows it to easily interact with the biopolymers of living systems .

Chemical Reactions Analysis

Benzimidazoles are known to act as corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial potential against selected Gram-negative and positive bacterial and fungal species . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .

Anticancer Activity

Benzimidazole compounds have been found to elicit antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cell line . Their anticancer activity is often comparable to, or even more potent than, standard drugs such as 5-fluorouracil .

Antiviral Activity

Some benzimidazole derivatives have been reported to possess antiviral properties . They can interfere with the replication of viruses, making them potential candidates for antiviral drug development .

Antidiabetic Activity

Benzimidazoles have been explored as potential antidiabetic agents . They can act as potent inhibitors of various enzymes involved in glucose metabolism, thereby helping to control blood sugar levels .

Antiparasitic Activity

Compounds containing benzimidazole moiety such as thiabendazole, parbendazole, mebendazole, albendazole, cambendazole and flubendazole have been reported for their antihelminthic activity . They can interfere with the energy metabolism of parasites, leading to their death .

Neurological Applications

Benzimidazoles have been used in neurology for the treatment of various neurological disorders . They can modulate the activity of various neurotransmitters, thereby influencing brain function .

Ophthalmological Applications

In the field of ophthalmology, benzimidazoles have been used for the treatment of various eye conditions . They can influence intraocular pressure and other ocular parameters .

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have shown promising applications in biological and clinical studies . They have been used in targeted cancer therapy and as corrosion inhibitors . The specific targets would depend on the substitution pattern around the nucleus .

Mode of Action

For instance, in anticancer applications, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . In the case of corrosion inhibition, the inhibitory action depends on the concentration of the compound, double-layer capacitance, and resistance to charge transfer .

Biochemical Pathways

Benzimidazole derivatives have been known to affect various biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have shown a wide range of biological activities, including anticancer and corrosion inhibition .

Action Environment

It is known that the environment can significantly impact the effectiveness of benzimidazole derivatives .

Zukünftige Richtungen

Benzimidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . The future directions in this field could involve the design and synthesis of new benzimidazole-based compounds with enhanced properties and activities. The optimization of benzimidazole-based structures has resulted in marketed drugs, which are used as therapeutic agents in the treatment of various conditions .

Eigenschaften

IUPAC Name |

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVJSFUINFHYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)

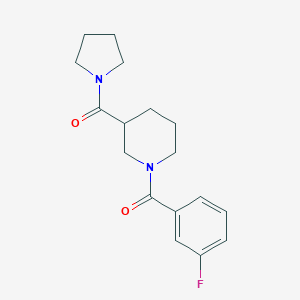

![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)

![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)

![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)

![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)

![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)

![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)

![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)

![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)

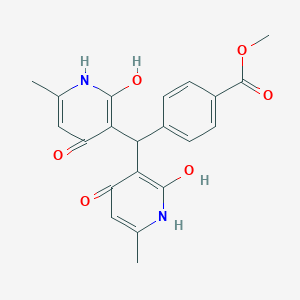

![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)